molecular formula C22H14N2O3S B2589421 N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 922014-14-0

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No.: B2589421
CAS No.: 922014-14-0
M. Wt: 386.43
InChI Key: GXXPLJRUJUMRGZ-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide is a complex organic compound that features both acenaphthothiazole and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could start with the formation of the acenaphthothiazole core, followed by the introduction of the benzodioxole group through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide may undergo various types of chemical reactions, including:

    Oxidation: The compound could be oxidized to form different derivatives, potentially altering its electronic properties.

    Reduction: Reduction reactions might be used to modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce functional groups like halogens, alkyl groups, or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology and Medicine

In biological and medicinal research, this compound could be investigated for its potential pharmacological properties. The presence of both acenaphthothiazole and benzodioxole moieties suggests that it might interact with biological targets in unique ways, potentially leading to the discovery of new drugs or therapeutic agents.

Industry

In industrial applications, the compound could be used in the development of advanced materials, such as polymers or coatings, that benefit from its specific chemical properties. It might also find use in the production of specialty chemicals or as a reagent in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. Detailed studies would be required to elucidate these mechanisms and identify the key molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other acenaphthothiazole derivatives or benzodioxole-containing molecules. Examples could be:

  • Acenaphtho[1,2-d]thiazole derivatives with different substituents on the thiazole ring.
  • Benzodioxole derivatives with various functional groups attached to the dioxole ring.

Uniqueness

The uniqueness of N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide lies in its combination of these two distinct structural motifs. This duality might confer unique chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3S/c25-18(10-12-7-8-16-17(9-12)27-11-26-16)23-22-24-20-14-5-1-3-13-4-2-6-15(19(13)14)21(20)28-22/h1-9H,10-11H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXPLJRUJUMRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC4=C(S3)C5=CC=CC6=C5C4=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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